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Compound of Interest

Compound Name: Eupalinolide H

Cat. No.: B15595779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited published research is available on the in vivo anti-tumor effects of

Eupalinolide H. This guide provides a comparative analysis of publicly available data on other

Eupalinolide derivatives—Eupalinolide A, B, J, and O—to offer insights into the potential anti-

cancer activities of this class of compounds.

Executive Summary
Eupalinolide derivatives, sesquiterpene lactones isolated from Eupatorium lindleyanum DC.,

have demonstrated significant anti-tumor effects in various preclinical cancer models. This

guide synthesizes in vivo data from published studies on Eupalinolide A, B, J, and O,

presenting a comparative overview of their efficacy, methodologies, and mechanisms of action.

The data indicates that these compounds inhibit tumor growth across a range of cancers,

including non-small cell lung cancer, hepatocellular carcinoma, triple-negative breast cancer,

laryngeal cancer, and pancreatic cancer. Their anti-tumor activity is mediated through the

modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Comparative In Vivo Anti-Tumor Efficacy
The following tables summarize the quantitative data from in vivo studies on Eupalinolide A, B,

J, and O.

Table 1: In Vivo Anti-Tumor Effects of Eupalinolide A
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Cancer
Type

Animal
Model

Cell Line
Dosing
Regimen

Tumor
Growth
Inhibition

Reference

Non-Small

Cell Lung

Cancer

Nude Mice

(Xenograft)
A549 25 mg/kg

>60%

reduction in

tumor weight

and volume

[1][2]

Hepatocellula

r Carcinoma

Nude Mice

(Xenograft)

MHCC97-L,

HCCLM3

30 mg/kg, 60

mg/kg

(intraperitone

ally, daily for

3 weeks)

Significant

reduction in

tumor volume

and weight

[3][4]

Table 2: In Vivo Anti-Tumor Effects of Eupalinolide B

Cancer
Type

Animal
Model

Cell Line
Dosing
Regimen

Tumor
Growth
Inhibition

Reference

Laryngeal

Cancer

Nude Mice

(Xenograft)
TU212 Not Specified

Significant

suppression

of tumor

growth (P <

0.01)

[5]

Pancreatic

Cancer

Nude Mice

(Xenograft)
Not Specified Not Specified

Reduced

tumor growth

and Ki-67

expression

[6][7][8]

Hepatic

Carcinoma

Nude Mice

(Xenograft &

PDX)

SMMC-7721,

HCCLM3
Not Specified

Inhibition of

tumor growth
[9]

Table 3: In Vivo Anti-Tumor Effects of Eupalinolide J
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Cancer
Type

Animal
Model

Cell Line
Dosing
Regimen

Tumor
Growth
Inhibition

Reference

Triple-

Negative

Breast

Cancer

Nude Mice

(Xenograft)
MDA-MB-231 Not Specified

Effective

antitumor

activity

[10]

Cancer

Metastasis

Model

Nude Mice

(Metastasis)

MDA-MB-

231-Luc
Not Specified

Significant

inhibition of

cancer cell

metastasis in

vivo

[11][12]

Table 4: In Vivo Anti-Tumor Effects of Eupalinolide O

Cancer
Type

Animal
Model

Cell Line
Dosing
Regimen

Tumor
Growth
Inhibition

Reference

Triple-

Negative

Breast

Cancer

Nude Mice

(Xenograft)

MDA-MB-

231, MDA-

MB-453

Low and high

doses

(intraperitone

al injection for

20 days)

Reduced

tumor

volume,

weight, and

fluorescent

intensity

[13][14]

Experimental Protocols
Xenograft Tumor Model Establishment and Drug
Administration
A common methodology for assessing in vivo anti-tumor efficacy involves the use of xenograft

models in immunocompromised mice. The general protocol is as follows:
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Cell Culture: Human cancer cell lines (e.g., A549, MHCC97-L, TU212, MDA-MB-231) are

cultured in appropriate media until they reach a sufficient number for injection.

Animal Models: Four to six-week-old female BALB/c nude mice are typically used. They are

housed in specific pathogen-free conditions.[13]

Cell Implantation: A suspension of cancer cells (typically 1 x 106 to 5 x 106 cells) in a small

volume of sterile PBS or media, sometimes mixed with Matrigel, is subcutaneously or

orthotopically injected into the mice.[1][13] For metastasis studies, cells may be injected

intravenously.[11]

Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and

width) are measured regularly (e.g., every 3 days) using calipers. Tumor volume is

calculated using the formula: Volume = (length × width²) / 2 or a similar variant.[1][13]

Drug Administration: Once tumors reach a certain volume, the mice are randomized into

control and treatment groups. The Eupalinolide derivative or vehicle control is administered,

typically via intraperitoneal injection, at specified doses and schedules.[1][3][13]

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised

and weighed. Tumor tissues may be used for further analysis, such as histology (H&E

staining), immunohistochemistry (e.g., for Ki-67), or Western blotting.[1][13]

Signaling Pathways and Mechanisms of Action
Eupalinolide derivatives exert their anti-tumor effects by modulating various signaling pathways

critical for cancer cell survival, proliferation, and metastasis.

Eupalinolide A
Eupalinolide A has been shown to induce autophagy and ferroptosis in cancer cells. In

hepatocellular carcinoma, it mediates its effects through the ROS/ERK signaling pathway.[3][4]

[15][16][17] In non-small cell lung cancer, it targets the AMPK/mTOR/SCD1 signaling pathway.

[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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